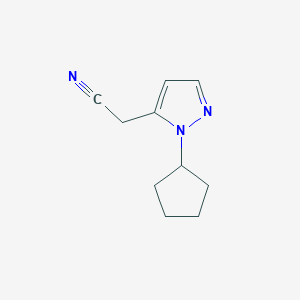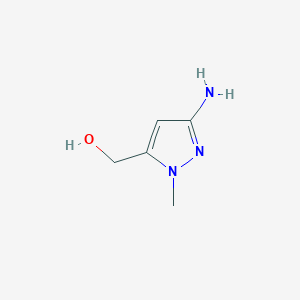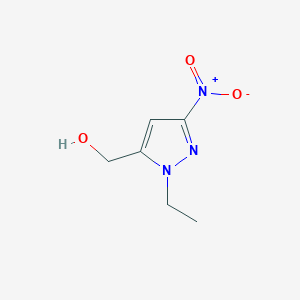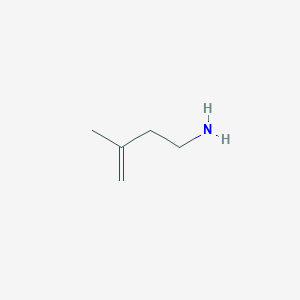
3,4-Dibutyl-2,5-diiodothiophene
概要
説明
3,4-Dibutyl-2,5-diiodothiophene is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two butyl groups at the 3 and 4 positions and two iodine atoms at the 2 and 5 positions on the thiophene ring. The unique substitution pattern of this compound makes it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibutyl-2,5-diiodothiophene typically involves a two-step process:
Synthesis of 3,4-Dibutylthiophene: This step involves the reaction of 3,4-dibromothiophene with n-butylmagnesium bromide in the presence of a nickel catalyst (NiCl₂(dppp)) in diethyl ether. The reaction yields 3,4-dibutylthiophene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
化学反応の分析
Types of Reactions
3,4-Dibutyl-2,5-diiodothiophene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as organolithium or Grignard reagents can be used to replace the iodine atoms.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving this compound.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the thiophene ring.
科学的研究の応用
3,4-Dibutyl-2,5-diiodothiophene has several scientific research applications:
Organic Electronics: It is used in the synthesis of conjugated polymers for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Chemical Sensors: It can be used in the fabrication of chemical sensors due to its ability to interact with various analytes.
Pharmaceutical Research: The compound’s unique structure makes it a potential candidate for drug discovery and development.
作用機序
The mechanism of action of 3,4-Dibutyl-2,5-diiodothiophene depends on its application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission. In chemical sensors, the thiophene ring can interact with analytes through π-π interactions or hydrogen bonding, leading to changes in the sensor’s properties.
類似化合物との比較
Similar Compounds
2,5-Diiodothiophene: Similar in structure but lacks the butyl groups, making it less hydrophobic and potentially less soluble in organic solvents.
3,4-Dibutylthiophene: Lacks the iodine atoms, which limits its reactivity in coupling reactions.
2,5-Dibromothiophene: Similar reactivity but different halogen atoms, which can affect the reaction conditions and products formed.
Uniqueness
3,4-Dibutyl-2,5-diiodothiophene is unique due to the presence of both butyl groups and iodine atoms, which provide a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.
特性
IUPAC Name |
3,4-dibutyl-2,5-diiodothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18I2S/c1-3-5-7-9-10(8-6-4-2)12(14)15-11(9)13/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKRWXZUCUDQKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(SC(=C1CCCC)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18I2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573811 | |
| Record name | 3,4-Dibutyl-2,5-diiodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133750-15-9 | |
| Record name | 3,4-Dibutyl-2,5-diiodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B3046940.png)
![1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B3046941.png)


![2-[1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B3046945.png)

![5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B3046952.png)

